molecular formula C11H18N2O2 B2698354 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 1989638-04-1

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No. B2698354
M. Wt: 210.277
InChI Key: WVNNLBHPEQBZEI-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Molecular Structure

Reactions of 4-Oxoalkanoic Acids : This study presents the synthesis of bicyclic lactams, which includes the formation of rac-2 and rac-3 compounds through the reaction of ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol. The structural elucidation of substituted 1,6-dioxa-3,8-diazacyclodecanes showcases the versatility of these reactions in generating complex molecular architectures, which could have implications in the synthesis of molecules with similar structures to "rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans" (Wedler et al., 1992).

Kinetic Resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol : The study involves the enzymatic acylation of a racemic compound to achieve enantiomeric purity, demonstrating the potential for selective synthesis and purification of compounds related to "rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans" (Barz et al., 1996).

Catalysis and Reaction Mechanisms

Carbon Dioxide-to-Methanol Conversion : This research highlights the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, showcasing innovative approaches to catalysis that could be relevant for the manipulation or functionalization of "rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans" in environmentally sustainable chemical processes (Ribeiro et al., 2017).

properties

IUPAC Name

[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-7,9,11,14H,2-5,8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNLBHPEQBZEI-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.